molecular formula C20H29ClN2O B12784591 N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-1-piperidineacetamide hydrochloride CAS No. 85564-90-5

N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-1-piperidineacetamide hydrochloride

Cat. No.: B12784591
CAS No.: 85564-90-5
M. Wt: 348.9 g/mol
InChI Key: SRTYTKZWAYSEDQ-UHFFFAOYSA-N
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Description

N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-1-piperidineacetamide hydrochloride is a complex organic compound with potential applications in medicinal chemistry. This compound is known for its unique structure, which includes a hexahydro-s-indacenyl group and a piperidineacetamide moiety. It has been studied for its potential as an inhibitor of specific biological pathways, making it a candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-1-piperidineacetamide hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the hexahydro-s-indacenyl intermediate, followed by the introduction of the piperidineacetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is then purified using techniques such as crystallization or chromatography to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-1-piperidineacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-1-piperidineacetamide hydrochloride has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-1-piperidineacetamide hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the NLRP3 inflammasome, a protein complex involved in the inflammatory response . This inhibition occurs through the binding of the compound to the NLRP3 protein, preventing its activation and subsequent inflammatory signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-alpha-methyl-1-piperidineacetamide hydrochloride is unique due to its specific structural features and its potent inhibitory effects on the NLRP3 inflammasome. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

85564-90-5

Molecular Formula

C20H29ClN2O

Molecular Weight

348.9 g/mol

IUPAC Name

N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-piperidin-1-ylpropanamide;hydrochloride

InChI

InChI=1S/C20H28N2O.ClH/c1-14(22-11-3-2-4-12-22)20(23)21-19-17-9-5-7-15(17)13-16-8-6-10-18(16)19;/h13-14H,2-12H2,1H3,(H,21,23);1H

InChI Key

SRTYTKZWAYSEDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C2CCCC2=CC3=C1CCC3)N4CCCCC4.Cl

Origin of Product

United States

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